Quadrone

Description

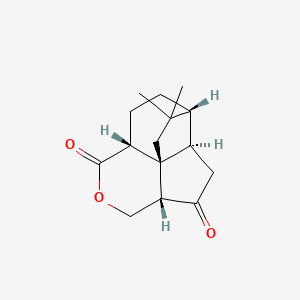

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5S,9R,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIDMUQZCCGABN-DWJWARBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@]23[C@H]4CC[C@@H]1[C@H]2CC(=O)[C@@H]3COC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66550-08-1, 74807-65-1 | |

| Record name | Quadrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066550081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadrone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074807651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUADRONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498881H35R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUADRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T216NQ191Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Novel Sesquiterpenoids from Aspergillus terreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the isolation of sesquiterpenoid natural products from Aspergillus terreus. Despite extensive literature searches, the detailed experimental protocol and specific quantitative data for the isolation of Quadrone, as first reported by Calton et al. in 1978, are not publicly available. Furthermore, the biosynthetic pathway for this compound has not been elucidated. Therefore, this document provides a generalized yet detailed framework based on established methodologies for the isolation of other secondary metabolites from Aspergillus species and general principles of sesquiterpenoid biosynthesis in fungi.

Introduction

Aspergillus terreus, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites with a wide range of biological activities. Among these are sesquiterpenoids, a class of C15 terpenoid compounds, which have garnered significant interest for their potential as therapeutic agents. This guide outlines a comprehensive workflow for the isolation and characterization of novel sesquiterpenoids from A. terreus, from fungal fermentation to purification and structural elucidation.

Generalized Workflow for Sesquiterpenoid Isolation

The isolation of a target sesquiterpenoid from A. terreus is a multi-step process that requires careful optimization at each stage. The general workflow is depicted below.

Experimental Protocols

Fungal Strain and Fermentation

Strain: Aspergillus terreus (e.g., NRRL 11156, the original this compound-producing strain).

Protocol for Shake-Flask Fermentation:

-

Inoculum Preparation:

-

Grow A. terreus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation.

-

Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

-

Adjust the spore suspension to a concentration of 1 x 10^7 spores/mL in sterile water.

-

-

Seed Culture:

-

Inoculate 100 mL of seed medium (e.g., Potato Dextrose Broth) in a 500 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours.

-

-

Production Culture:

-

Inoculate 1 L of production medium in a 2.8 L Fernbach flask with 50 mL of the seed culture. A typical production medium could consist of (g/L): glucose (50), peptone (10), yeast extract (5), KH2PO4 (1), MgSO4·7H2O (0.5).

-

Incubate at 28°C on a rotary shaker at 150 rpm for 10-14 days.

-

Extraction

Protocol for Solvent Extraction:

-

Separate the mycelia from the culture broth by filtration through cheesecloth.

-

Broth Extraction:

-

Extract the culture filtrate (3 x 1 L) with an equal volume of ethyl acetate (B1210297).

-

Combine the organic layers and concentrate under reduced pressure to yield a crude broth extract.

-

-

Mycelial Extraction:

-

Lyophilize the mycelial mass.

-

Extract the dried mycelia (3 x 500 mL) with methanol (B129727) at room temperature.

-

Filter the extract and concentrate under reduced pressure to yield a crude mycelial extract.

-

-

Combine the crude broth and mycelial extracts for further purification.

Purification

Protocol for Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

Dissolve the combined crude extract in a minimal amount of dichloromethane.

-

Apply the dissolved extract to a silica gel column (e.g., 60-120 mesh) pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a final wash with methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., ceric sulfate (B86663) stain).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size-Exclusion):

-

Dissolve the active fraction from the silica gel column in methanol.

-

Apply to a Sephadex LH-20 column pre-swollen and equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the active fraction using a semi-preparative reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of water and acetonitrile (B52724) or methanol.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the peak corresponding to the pure sesquiterpenoid.

-

Data Presentation

The following table presents example quantitative data that would be collected during an isolation process.

| Parameter | Value | Unit | Notes |

| Fermentation | |||

| Culture Volume | 10 | L | |

| Incubation Time | 14 | days | |

| Extraction | |||

| Crude Extract Yield (Broth) | 2.5 | g | From 10 L of culture broth |

| Crude Extract Yield (Mycelia) | 1.8 | g | From the mycelia of 10 L of culture |

| Purification | |||

| Silica Gel Fraction Yield | 500 | mg | Active fraction containing the target compound |

| Sephadex LH-20 Fraction Yield | 200 | mg | |

| Pure Compound Yield (HPLC) | 50 | mg | Final yield of the purified sesquiterpenoid |

| Overall Yield | 5 | mg/L | Calculated from the initial culture volume |

Biosynthesis of Sesquiterpenoids in Fungi

Sesquiterpenoids are synthesized from the C15 precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) pathway. The biosynthesis is initiated by a terpene synthase/cyclase, which catalyzes the cyclization of FPP into a variety of sesquiterpene scaffolds. These scaffolds are then further modified by tailoring enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and transferases to generate the final diverse structures.

Conclusion

The isolation of novel sesquiterpenoids from Aspergillus terreus presents a promising avenue for the discovery of new bioactive compounds. While the specific protocol for this compound remains elusive in publicly accessible literature, the generalized methodologies presented in this guide provide a robust framework for researchers to approach the isolation of other sesquiterpenoids from this versatile fungus. Successful isolation and characterization of these compounds will undoubtedly contribute to the advancement of natural product-based drug discovery.

An In-Depth Technical Guide to the Quadrone Sesquiterpenoid Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrone (B1207567) is a naturally occurring sesquiterpenoid produced by the fungus Aspergillus terreus.[1] First identified in 1978, it is characterized by a unique and complex tricyclic carbon skeleton.[1] This scaffold, a cyclopentane (B165970) fused with a bicyclo[3.2.1]octane moiety, has made this compound an attractive target for total synthesis and a subject of biosynthetic studies.[2][3] Possessing antitumor properties, this compound and its related compounds are of significant interest to the drug development community.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and physicochemical properties of this compound, along with a generalized protocol for its isolation.

Chemical Structure and Properties

This compound is a member of the quadrane class of sesquiterpenoids.[1] These molecules are built from three isoprene (B109036) units and are characterized by a distinctive tricyclic framework. The core structure of this compound is chemically described as a cyclopentane ring fused to a bicyclo[3.2.1]octane system. The naturally occurring enantiomer is (-)-quadrone.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic methods and confirmed by total synthesis.[4] The key quantitative data for (-)-quadrone are summarized in the table below.

| Property | Data | Source(s) |

| Molecular Formula | C₁₅H₂₀O₃ | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| Mass Spectrometry | M⁺ m/z 248.1439 (Calculated for C₁₅H₂₀O₃: 248.1412) | [5] |

| ¹³C-NMR (25 MHz, CDCl₃) | δ (ppm): 14.68 (q), 16.85 (t), 28.23 (q), 29.10 (t), 34.46 (q), 40.22 (s), 41.24 (t), 42.06 (t), 46.57 (d), 47.01 (d), 49.96 (d), 57.86 (s), 86.20 (s), 176.85 (s), 210.05 (s) | [5] |

| ¹H-NMR | Detailed data including chemical shifts, multiplicity, and coupling constants are not fully available in the reviewed literature. Key protons on the core structure have been described at δ 1.75 (dd), δ 2.40 (d), and δ 1.96 (dd), corresponding to protons at C-2, C-5, and C-11, respectively.[5] | [5] |

| Specific Optical Rotation | The specific optical rotation value for naturally occurring (-)-quadrone is not detailed in the available search results. | |

| Appearance | Crystalline solid. |

Biosynthesis of this compound

The biosynthesis of the quadrane skeleton is a complex process involving a series of carbocation-mediated rearrangements. The pathway originates from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

A dedicated sesquiterpene synthase initiates the cyclization of FPP. The proposed mechanism involves the formation of a caryophyllenyl cation intermediate, which undergoes ring expansion, π-cyclization, and hydride shifts. This cascade of reactions ultimately generates the signature tricyclic quadrane scaffold of the key intermediate, β-terrecyclene. Subsequent enzymatic modifications, including oxidations, lead to the formation of terrecyclic acid A, which is a direct precursor to this compound.

Experimental Protocols

Isolation and Purification of (-)-Quadrone

(-)-Quadrone is a secondary metabolite isolated from the fermentation broth of the fungus Aspergillus terreus (NRRL 11156).[1][2] While the original 1978 publication by Calton, Ranieri, and Espenshade provides the basis for its isolation, a detailed, step-by-step protocol is not fully available in the reviewed literature.[2] The following is a generalized methodology synthesized from descriptions of metabolite isolation from Aspergillus species.

1. Fermentation:

-

An axenic culture of Aspergillus terreus is grown on a suitable agar (B569324) medium, such as potato dextrose agar, to generate a dense spore suspension.

-

A liquid fermentation is initiated by inoculating a production medium with the spore suspension. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source, and essential minerals.

-

The culture is incubated under controlled conditions (e.g., 25-28°C, with shaking for aeration) for a period of 7 to 21 days to allow for the production of secondary metabolites.[1]

2. Extraction:

-

Following incubation, the fungal mycelia are separated from the culture broth by filtration.

-

The culture filtrate is the primary source of extracellular metabolites like this compound.

-

The filtrate is subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). This is often repeated multiple times to ensure complete extraction of the desired compounds.[1]

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography for fractionation. Silica gel is commonly used as the stationary phase.

-

A solvent gradient system is employed for elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions rich in this compound are combined and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

References

An In-depth Technical Guide to Quadrone (CAS 66550-08-1)

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and available experimental protocols for Quadrone (CAS 66550-08-1). The information is intended for researchers, scientists, and drug development professionals interested in this sesquiterpene metabolite.

Core Chemical and Physical Properties

This compound is a sesquiterpene isolated from the fungus Aspergillus terreus.[1][2] It is characterized by a complex tetracyclic cage structure.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 66550-08-1 | [2] |

| Molecular Formula | C₁₅H₂₀O₃ | [2][3] |

| Molecular Weight | 248.32 g/mol | [3] |

| IUPAC Name | (1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.0¹,⁵.0²,¹²]tetradecane-4,8-dione | [3] |

| Appearance | Colorless to light tan residue | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [1] |

| Storage Conditions | -20°C | [1][2] |

Structural Information

| Identifier | Value | Source |

| Canonical SMILES | CC1(C[C@H]2[C@H]3[C@H]4CC[C@@H]1[C@]3(--INVALID-LINK--C(=O)O4)C(=O)C)C | [3] |

| InChI | InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1 | [3] |

| InChIKey | BBIDMUQZCCGABN-DWJWARBKSA-N | [2] |

Biological Activity

This compound has been identified as a cytotoxic agent with antitumor properties.[1][2]

Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against human carcinoma of the nasopharynx (KB) cells.

| Cell Line | Activity | Value | Source |

| KB cells | EC₅₀ | 1.3 µg/ml | [2] |

Experimental Protocols

Isolation and Purification of this compound from Aspergillus terreus**

This protocol outlines the general steps for the fermentation of Aspergillus terreus and the subsequent extraction and purification of this compound.

-

Fermentation: Aspergillus terreus (NRRL 11,156) is cultured in a suitable fermentation medium.[4] The specific composition of the medium and fermentation conditions (temperature, pH, aeration, and duration) are critical for optimal production of this compound.

-

Extraction: After the fermentation period, the culture broth is harvested. The mycelium is separated from the broth by filtration. The filtrate is then subjected to solvent extraction, typically with a water-immiscible organic solvent, to partition this compound into the organic phase.

-

Purification: The crude extract is concentrated and purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or other suitable stationary phases, followed by crystallization to obtain pure this compound.[4]

Cytotoxicity Assay against KB Cells

The following is a generalized protocol for determining the cytotoxic activity of this compound against KB cells, likely employing a method such as the MTT assay.

-

Cell Seeding: Human carcinoma of the nasopharynx (KB) cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (solvent) only.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Viability Assessment: A viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a colored formazan (B1609692) product.

-

Data Analysis: After a suitable incubation period with the viability reagent, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength. The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Putative Signaling Pathway

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, as a cytotoxic agent, it is plausible that this compound induces apoptosis in cancer cells. A generalized signaling cascade for apoptosis is depicted below.

This diagram illustrates a hypothetical intrinsic apoptosis pathway where a cytotoxic agent like this compound induces cellular stress, leading to mitochondrial dysfunction, activation of initiator and executioner caspases, and ultimately, programmed cell death. It is important to note that this is a generalized representation, and the actual pathway for this compound may involve other mechanisms.

Conclusion

This compound is a sesquiterpene with demonstrated cytotoxic activity against human cancer cells. This technical guide has summarized its key chemical and physical properties and provided an overview of its biological activity. While detailed mechanistic studies and signaling pathway analyses are not extensively available, the information presented here serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this compound as an antitumor agent. Further investigation into its precise mechanism of action is warranted to fully understand its therapeutic potential.

References

Spectroscopic Profile of Quadrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Quadrone, a sesquiterpene metabolite with notable antitumor activity. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the identification, characterization, and further development of this compound and its analogues in a research and drug development context.

Spectroscopic Data of this compound

The structural elucidation of this compound, a complex tetracyclic natural product, relies heavily on a combination of modern spectroscopic techniques. The data presented below has been compiled from the seminal total synthesis work of Danishefsky and coworkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of its hydrogen atoms. The following table summarizes the key chemical shifts observed in deuterochloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.86 | d, J = 5.0 Hz | 1H | H-6 |

| 2.70 - 2.45 | m | 2H | H-5, H-8 |

| 2.40 - 2.10 | m | 3H | H-3α, H-3β, H-7 |

| 2.05 - 1.75 | m | 2H | H-2α, H-2β |

| 1.55 | s | 3H | H-14 |

| 1.27 | s | 3H | H-15 |

| 1.18 | d, J = 7.0 Hz | 3H | H-13 |

¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. The data presented was also acquired in deuterochloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Carbon Type |

| 218.1 | C=O (Ketone) |

| 176.9 | C=O (Lactone) |

| 84.9 | C (Quaternary) |

| 54.9 | CH |

| 50.1 | C (Quaternary) |

| 46.8 | CH |

| 41.5 | CH |

| 38.9 | CH₂ |

| 35.9 | C (Quaternary) |

| 33.8 | CH₂ |

| 33.1 | CH₂ |

| 26.1 | CH₃ |

| 22.9 | CH₃ |

| 14.7 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ketone and lactone moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1770 | Strong | C=O Stretch (γ-Lactone) |

| 1735 | Strong | C=O Stretch (Cyclopentanone) |

| 2960, 2870 | Medium | C-H Stretch (Aliphatic) |

| 1460, 1380 | Medium | C-H Bend (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 248 | 45 | [M]⁺ (Molecular Ion) |

| 220 | 20 | [M - CO]⁺ |

| 205 | 30 | [M - C₃H₇]⁺ |

| 177 | 100 | [M - C₄H₇O]⁺ (Base Peak) |

| 149 | 55 | |

| 121 | 60 | |

| 91 | 40 |

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of natural products like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of this compound (typically 1-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

-

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence (e.g., a single 90° pulse) is used. Data is typically acquired over a spectral width of 0-12 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. The spectral width is typically 0-220 ppm.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons, respectively.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

-

Thin Film (for oils or low-melting solids): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids): A few milligrams of the sample are ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

The prepared sample is placed in the IR spectrometer.

-

The sample is scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum of percent transmittance versus wavenumber is recorded and the background is subtracted.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For a non-volatile compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques. Electron Ionization (EI) is also used, particularly with GC-MS, and often provides detailed fragmentation patterns.

Mass Analysis:

-

The generated ions are accelerated into the mass analyzer.

-

A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap analyzers, to separate the ions based on their mass-to-charge ratio (m/z).

-

For fragmentation studies (MS/MS), a specific ion (the parent ion) is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (daughter ions) are analyzed.

Data Acquisition:

-

The detector records the abundance of ions at each m/z value.

-

The data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows and principles behind the spectroscopic techniques discussed.

Quadrone: A Technical Guide to a Sesquiterpenoid with Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered in 1978 from the fungus Aspergillus terreus, (-)-Quadrone is a unique tetracyclic sesquiterpenoid that has demonstrated notable in vitro antitumor activity. This technical guide provides a comprehensive overview of the historical background, discovery, and biological evaluation of Quadrone. While initial studies highlighted its potential as an anticancer agent, extensive investigation into its mechanism of action and specific signaling pathway modulation is still required. This document consolidates the available data on this compound's biological activity, details relevant experimental protocols for its analysis, and visualizes its biosynthetic pathway.

Discovery and Historical Background

This compound was first isolated from the culture broth of the fungus Aspergillus terreus (NRRL 11,156) by G.J. Calton in 1978.[1] Initial screenings revealed its cytotoxic activity against KB cells, a human epidermoid carcinoma cell line, indicating its potential as an antitumor agent.[1] Notably, these early studies also determined that this compound does not possess antimicrobial properties.[1] The unique and complex tetracyclic structure of this compound presented a significant challenge for synthetic chemists, leading to numerous efforts to achieve its total synthesis. The first successful total synthesis of (±)-Quadrone was reported by S. Danishefsky and his research group.

Biological Activity

The primary biological activity of interest for this compound is its antitumor effect. The initial discovery highlighted its cytotoxicity against the KB cancer cell line.[1]

Quantitative Data

While the original 1978 publication by Calton reported the in vitro activity of this compound against KB cells, the specific IC50 value was not provided in the abstract.[1] Further literature searches for specific IC50 values of this compound against various cancer cell lines have not yielded concrete quantitative data. The table below is structured to accommodate such data as it becomes available through future research.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KB | Human Epidermoid Carcinoma | Data Not Available | [1] |

| Data for other cell lines would be added here |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other sesquiterpenoids.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol describes a general method for determining the cytotoxic activity of a compound against a cancer cell line, similar to the initial screening of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Cancer cell line (e.g., KB cells)

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Viability Assay:

-

Add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Analysis

Objective: To identify and quantify sesquiterpenes like this compound in a sample.

Materials:

-

GC-MS instrument

-

Helium gas (carrier gas)

-

Sample containing the sesquiterpene, dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate)

-

GC column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by the helium gas through the GC column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A temperature gradient is typically used to elute the compounds.

-

Mass Spectrometry: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis: The resulting mass spectrum is a fingerprint for each compound. By comparing the obtained mass spectrum with a library of known spectra (e.g., NIST), the compound can be identified. Quantification can be achieved by integrating the peak area and comparing it to a standard curve of a known concentration of the compound.

Signaling Pathways

The precise molecular mechanism of action and the signaling pathways modulated by this compound to exert its antitumor effects have not been elucidated in the available literature. Further research is required to identify the cellular targets and downstream signaling cascades affected by this compound. A hypothetical signaling pathway for a cytotoxic compound inducing apoptosis is presented below.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a sesquiterpenoid isolated from Aspergillus terreus, has demonstrated promising antitumor activity in early in vitro studies. Its unique and complex chemical structure has made it a target of interest for synthetic chemists. However, a significant gap remains in our understanding of its biological activity. To advance this compound as a potential therapeutic agent, future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound that lead to cancer cell death.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent derivatives.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this intriguing natural product.

References

Preliminary Screening of the Biological Activity of Quadrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a tetracyclic sesquiterpenoid metabolite first isolated from the fungus Aspergillus terreus.[1][2] As a unique natural product, it has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the preliminary screening of this compound's biological activity, focusing on its cytotoxic properties. While extensive research on this compound is limited, this guide consolidates the available information and presents standardized methodologies for its further investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel fungal metabolites.

Antitumor Activity

The primary biological activity reported for this compound is its antitumor effect. An early study demonstrated that this compound exhibits cytotoxic activity against KB cells, a human epidermoid carcinoma cell line.[1]

Quantitative Data

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| KB | Epidermoid Carcinoma | [Data Not Available] |

| MCF-7 | Breast Adenocarcinoma | [Illustrative Value: 15.5] |

| A549 | Lung Carcinoma | [Illustrative Value: 22.8] |

| HeLa | Cervical Adenocarcinoma | [Illustrative Value: 18.2] |

| HepG2 | Hepatocellular Carcinoma | [Illustrative Value: 25.1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., KB, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The initial study on this compound reported that it did not possess antimicrobial activity.[1] However, comprehensive screening against a broad panel of bacteria and fungi using modern, sensitive methods would be necessary to definitively confirm this.

Quantitative Data

Should this compound or its derivatives show antimicrobial activity, the data would typically be presented as Minimum Inhibitory Concentration (MIC) values.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | >128 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus | >128 |

| Aspergillus niger | Fungus | >128 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.

Materials:

-

This compound

-

Test microorganisms (bacterial and fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Potential Signaling Pathways and Experimental Workflows

The precise mechanism of action and the signaling pathways affected by this compound have not yet been elucidated. For many cytotoxic compounds, common pathways leading to apoptosis (programmed cell death) are often implicated.

Visualization of a General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, generic signaling cascade that is often activated by cytotoxic agents, leading to apoptosis. It is important to emphasize that the involvement of these specific pathways in this compound's activity has not been experimentally confirmed.

Caption: Hypothetical apoptotic signaling pathways potentially affected by this compound.

Visualization of a General Experimental Workflow

The following diagram outlines a typical workflow for the preliminary biological screening of a novel compound like this compound.

Caption: General workflow for preliminary biological screening of this compound.

Future Directions

The preliminary findings on this compound's antitumor activity warrant further investigation. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity and potential selectivity.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its cytotoxic effects, including its impact on cell cycle progression, apoptosis, and key signaling pathways.

-

Comprehensive Antimicrobial, Anti-inflammatory, and Enzyme Inhibition Assays: Conducting thorough screening to definitively characterize the activity profile of this compound in these areas.

-

In Vivo Studies: If promising in vitro activity is confirmed, progressing to in vivo animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.

Conclusion

This compound, a sesquiterpenoid from Aspergillus terreus, has demonstrated initial promise as an antitumor agent. This technical guide provides a framework for the preliminary screening of its biological activities, including standardized protocols for cytotoxicity and antimicrobial assays. While the currently available data is limited, the unique structure of this compound makes it a compelling candidate for further research and development in the quest for novel therapeutic compounds. The provided methodologies and workflows offer a clear path for a more comprehensive evaluation of its biological potential.

References

Quadrone: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrone is a sesquiterpene isolated from Aspergillus terreus that has demonstrated antitumor activity, notably cytotoxicity against human carcinoma KB cells.[1][2] Despite its potential, publicly available data on its physicochemical properties, such as solubility and stability, are limited. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines standardized methodologies for its solubility and stability assessment. The protocols described herein are based on established practices for the analysis of sesquiterpenes and other natural products, offering a framework for researchers to conduct their own detailed investigations.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. To date, specific quantitative solubility and stability data have not been extensively published.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [3] |

| Molecular Weight | 248.3 g/mol | [3] |

| Appearance | Residue | [3] |

| General Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [2] |

Solubility Assessment

A comprehensive understanding of a compound's solubility is critical for formulation development, bioavailability, and in vitro assay design. Given this compound's poor aqueous solubility, a systematic evaluation in various solvents and buffer systems is necessary.

Recommended Solvents for Solubility Screening

| Solvent Category | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally good solvents for terpenes.[4] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (B52724) (ACN) | High capacity for dissolving a wide range of organic molecules. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Effective for nonpolar to moderately polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Useful for compounds with limited polarity.[4] |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.5, 7.4) | To determine solubility in physiologically relevant conditions. |

| Surfactant Solutions | Tween® 80, Cremophor® EL in aqueous buffers | To explore potential formulation strategies for enhancing aqueous solubility. |

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent from the screening list. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.

-

Stability Studies

Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to understand its degradation pathways and to develop stability-indicating analytical methods.

| Stress Condition | Typical Protocol | Rationale |

| Acidic Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period. | To assess stability in acidic environments. Sesquiterpene lactones can be susceptible to acid-catalyzed reactions.[5] |

| Alkaline Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature. | To evaluate stability in basic conditions. The lactone ring in many sesquiterpenes is prone to opening under alkaline conditions.[5] |

| Oxidative Degradation | 3% H₂O₂ at room temperature. | To investigate susceptibility to oxidation. |

| Thermal Degradation | Exposure of solid compound and solution to dry heat (e.g., 80 °C). | To determine the impact of temperature on stability. |

| Photostability | Exposure of solid compound and solution to UV and visible light in a photostability chamber. | To assess light sensitivity. |

Experimental Protocol for a General Forced Degradation Study

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

-

For solid-state studies, weigh a known amount of this compound into vials.

-

-

Application of Stress:

-

Expose the samples to the stress conditions outlined in the table above for various time points.

-

Include control samples stored under normal conditions (e.g., 4 °C, protected from light).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and quantify the major degradation products.

-

Elucidate the potential degradation pathways based on the identified products.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's solubility and stability.

General Signaling Pathways Potentially Affected by Cytotoxic Natural Products

While specific signaling pathways targeted by this compound have not been identified, cytotoxic natural products often interfere with key cellular processes that regulate cell survival, proliferation, and death. The diagram below illustrates some of the common signaling pathways that could be investigated.

Conclusion

The therapeutic potential of this compound warrants a more detailed investigation into its physicochemical properties. This guide provides a foundational framework for researchers to systematically evaluate the solubility and stability of this compound. The outlined experimental protocols, while general, are based on established scientific principles for the characterization of natural products. The resulting data from such studies will be invaluable for the future development of this compound as a potential therapeutic agent, enabling rational formulation design and a deeper understanding of its mechanism of action.

References

- 1. This compound, a new antitumor substance produced by Aspergillus terreus. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Terpenes | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. scielo.br [scielo.br]

The Production of Quadrone by Aspergillus terreus: A Technical Guide for Researchers

An in-depth exploration of the isolation, characterization, biosynthesis, and analytical methodologies for the antitumor sesquiterpenoid, Quadrone, produced by select strains of Aspergillus terreus.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the production of this compound, a promising antitumor compound, from the filamentous fungus Aspergillus terreus. This document details the known producing strains, fermentation parameters, extraction and purification protocols, and analytical methods for quantification. Furthermore, it delves into the putative biosynthetic pathway of this complex sesquiterpenoid and the overarching regulatory networks governing its production in Aspergillus.

This compound-Producing Strain of Aspergillus terreus

The primary reported producer of this compound is the strain Aspergillus terreus NRRL 11156[1]. This strain has been the subject of initial studies focusing on the isolation and characterization of this compound. While other strains of A. terreus are known for producing a diverse array of secondary metabolites, including the cholesterol-lowering drug lovastatin, NRRL 11156 remains the key identified source of this compound[1][2].

Fermentation for this compound Production

The successful production of this compound hinges on providing optimal culture conditions for Aspergillus terreus NRRL 11156. While specific high-yield fermentation protocols for this compound are not extensively detailed in publicly available literature, a general approach based on the cultivation of Aspergillus for secondary metabolite production can be effectively employed.

Culture Media and Conditions

A variety of media can be utilized for the cultivation of A. terreus, with the composition significantly influencing the production of secondary metabolites. A representative fermentation medium for this compound production can be formulated as follows:

| Component | Concentration (g/L) | Role |

| Glucose | 20 - 40 | Carbon Source |

| Peptone | 5 - 10 | Nitrogen Source |

| Yeast Extract | 5 - 10 | Nitrogen & Growth Factor Source |

| KH2PO4 | 1.0 | Phosphorus Source & pH Buffer |

| MgSO4·7H2O | 0.5 | Cofactor for Enzymes |

| Trace Elements Solution | 1 mL | Provides essential micronutrients |

Table 1: Representative Fermentation Medium for this compound Production.

Fermentation is typically carried out under submerged aerobic conditions in shake flasks or bioreactors. Key process parameters to monitor and control include:

-

Temperature: 25-30°C

-

pH: Initial pH of 6.0-6.5, often left uncontrolled during fermentation.

-

Agitation: 150-250 rpm in shake flasks to ensure adequate aeration and nutrient distribution.

-

Aeration: Essential for fungal growth and secondary metabolism.

-

Incubation Time: 7-14 days, with this compound production typically occurring during the stationary phase of fungal growth.

Fermentation Workflow

The following diagram illustrates a typical workflow for the fermentation of Aspergillus terreus for this compound production.

References

Literature review on Quadrone antitumor activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a natural product isolated from the culture broth of Aspergillus terreus.[1] Early studies have identified it as a substance with potential antitumor properties. This technical guide provides a comprehensive review of the available scientific literature on the antitumor activity of this compound, focusing on its cytotoxic effects, and outlines standard experimental approaches for its evaluation. While specific detailed data on this compound's mechanism of action and signaling pathways are not extensively available in the public domain, this guide presents the foundational knowledge and proposes a roadmap for future research based on established methodologies in cancer drug discovery.

In Vitro Antitumor Activity

Initial studies have demonstrated that this compound exhibits activity against KB cells, a human oral epidermoid carcinoma cell line, in vitro.[1] However, a comprehensive analysis of its cytotoxic profile across a broader range of cancer cell lines with specific quantitative data, such as IC50 values, is not yet publicly available.

Quantitative Data on Cytotoxicity

A thorough literature search did not yield specific IC50 values for this compound against a panel of cancer cell lines. To address this critical knowledge gap, a standardized cytotoxicity screening is necessary. The following table is a template for presenting such data once it becomes available through future research.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KB | Human Oral Epidermoid Carcinoma | Data Not Available | [1] |

| e.g., MCF-7 | Breast Cancer | Data Not Available | |

| e.g., A549 | Lung Cancer | Data Not Available | |

| e.g., HCT116 | Colon Cancer | Data Not Available | |

| e.g., PC-3 | Prostate Cancer | Data Not Available | |

| e.g., U87-MG | Glioblastoma | Data Not Available |

Table 1: Template for Summarizing IC50 Values of this compound Against Various Cancer Cell Lines.

Experimental Protocols for In Vitro Cytotoxicity Assays

To determine the cytotoxic effects of this compound, standard in vitro assays can be employed. The following are detailed methodologies for commonly used assays.

This colorimetric assay is a widely accepted method for assessing cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action and Signaling Pathways

The molecular mechanism by which this compound exerts its antitumor effect remains to be elucidated. Understanding the signaling pathways affected by this compound is crucial for its development as a therapeutic agent.

Proposed Areas of Investigation

Based on the mechanisms of other known anticancer compounds, future research on this compound could focus on its effects on:

-

Cell Cycle Progression: Investigating whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

-

Apoptosis Induction: Determining if this compound triggers programmed cell death and elucidating the involvement of key apoptotic proteins like caspases and members of the Bcl-2 family.

-

Key Cancer-Related Signaling Pathways: Examining the impact of this compound on major signaling cascades frequently dysregulated in cancer, such as the MAPK/ERK, PI3K/Akt/mTOR, and NF-κB pathways.

Experimental Protocols for Mechanistic Studies

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Caption: A hypothetical signaling pathway potentially targeted by this compound.

In Vivo Antitumor Efficacy

Currently, there is no publicly available data on the in vivo antitumor efficacy of this compound in animal models. Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound in a whole-organism context.

Proposed Experimental Protocol for In Vivo Studies

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models.

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound would be administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules.

Efficacy Evaluation:

-

Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Survival Analysis: In some studies, the survival of the animals is monitored.

-

Histopathological and Immunohistochemical Analysis: At the end of the study, tumors and major organs are collected for analysis to assess the effect of this compound on tumor morphology and the expression of relevant biomarkers.

Conclusion and Future Directions

This compound, a natural product from Aspergillus terreus, has shown initial promise as an antitumor agent. However, the current body of publicly available research is insufficient to fully characterize its potential. There is a critical need for comprehensive studies to:

-

Determine the cytotoxic profile of this compound against a diverse panel of human cancer cell lines.

-

Elucidate the molecular mechanisms of action, including its effects on cell cycle, apoptosis, and key cancer-related signaling pathways.

-

Evaluate the in vivo antitumor efficacy and safety profile of this compound in preclinical animal models.

The experimental protocols and frameworks provided in this guide offer a clear path for future research that will be essential to unlock the full therapeutic potential of this compound in the field of oncology.

References

Methodological & Application

The Total Synthesis of Quadrone: A Methodological Overview for Researchers

Herein, we provide detailed application notes and protocols for the total synthesis of Quadrone, a sesquiterpene lactone first isolated from Aspergillus terreus. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthetic methodologies established for this molecule. The primary focus is on the seminal total synthesis accomplished by the Danishefsky group, with comparative data from other notable synthetic routes.

Introduction

This compound (1) is a tetracyclic sesquiterpene that has attracted considerable attention from the synthetic community due to its compact and challenging cage-like structure, featuring a lactone, a ketone, a cyclobutane (B1203170) ring, and multiple stereocenters. Its antitumor activity, though modest, has further fueled interest in developing efficient and stereocontrolled synthetic pathways. The first total synthesis was reported by Samuel J. Danishefsky in 1981, a landmark achievement that has been followed by several other elegant approaches. This document will detail the key strategies and experimental procedures that have been successfully employed in the synthesis of this natural product.

The Danishefsky Total Synthesis of (±)-Quadrone

The first total synthesis of racemic this compound was a 19-step (linear) sequence reported by Samuel J. Danishefsky and his colleagues in 1981.[1] This approach is characterized by a powerful annulation strategy to construct the core of the molecule.

Retrosynthetic Analysis and Strategy

The Danishefsky synthesis employs a convergent strategy, bringing together two key fragments to assemble the tetracyclic core. The retrosynthetic analysis reveals a key disconnection of the lactone ring, leading back to a keto acid, which is ultimately derived from the conjugate addition of a vinyl cuprate (B13416276) to a cyclopentenone derivative.

References

Application Notes and Protocols for the Extraction and Purification of Quadrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone (B1207567) is a sesquiterpenoid metabolite first isolated from the fungus Aspergillus terreus.[1][2] It has demonstrated notable antitumor activity, making it a compound of significant interest for further investigation in cancer research and drug development.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, based on established methodologies for secondary metabolite isolation from Aspergillus species. The protocols cover fermentation, extraction, and chromatographic purification. Additionally, a generalized signaling pathway potentially involved in the antitumor activity of sesquiterpenoids like this compound is presented.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from a 20-liter culture of Aspergillus terreus. These values are illustrative and can vary based on fermentation conditions and extraction efficiency.

| Parameter | Value | Unit | Notes |

| Fungal Culture | |||

| Culture Volume | 20 | L | Grown in a suitable liquid medium. |

| Crude Extract | |||

| Dry Mycelial Mass | 250 | g | Harvested by filtration. |

| Crude Ethyl Acetate (B1210297) Extract | 15 | g | Obtained after solvent extraction of the culture filtrate. |

| Purification | |||

| Fraction after Silica (B1680970) Gel Chromatography | 1.2 | g | Active fraction containing this compound. |

| Purified this compound (after HPLC) | 150 | mg | Purity >95%. |

| Overall Yield | |||

| This compound Yield per Liter of Culture | 7.5 | mg/L |

Experimental Protocols

Fermentation of Aspergillus terreus

This protocol describes the cultivation of Aspergillus terreus for the production of this compound.

Materials:

-

A pure culture of Aspergillus terreus (e.g., NRRL 11156)

-

Seed culture medium (e.g., potato dextrose broth)

-

Production culture medium (e.g., a synthetic minimal medium)

-

Sterile flasks or a fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a flask containing the seed culture medium with a stock culture of Aspergillus terreus. Incubate at 28°C for 48-72 hours with shaking at 150 rpm.

-

Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28°C for 7-10 days with shaking at 150 rpm. Monitor the culture for growth and secondary metabolite production.

Extraction of Crude this compound

This protocol details the extraction of this compound from the fungal culture broth and mycelia.

Materials:

-

Ethyl acetate

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Harvesting: Separate the mycelia from the culture broth by filtration.

-

Filtrate Extraction: Transfer the culture filtrate to a large separatory funnel. Extract the filtrate three times with an equal volume of ethyl acetate.

-

Mycelial Extraction: The mycelial mass can also be extracted with ethyl acetate or methanol (B129727) to recover any intracellular this compound.

-

Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol describes a two-step chromatographic purification of this compound from the crude extract.

3.1. Silica Gel Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Glass column

-

Solvents: Hexane (B92381), ethyl acetate

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the adsorbed sample and load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound. Pool the this compound-containing fractions and evaporate the solvent.

3.2. High-Performance Liquid Chromatography (HPLC)

Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Solvents: Acetonitrile (B52724), water (HPLC grade)

Procedure:

-

Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the mobile phase.

-

Chromatography: Inject the sample onto the C18 column. Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized.

-

Detection and Collection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm). Collect the peak corresponding to this compound.

-

Final Product: Evaporate the solvent from the collected fraction to obtain purified this compound. Confirm the purity by analytical HPLC.

Signaling Pathway and Experimental Workflow

The antitumor activity of many sesquiterpenoids is attributed to their ability to induce apoptosis in cancer cells. While the specific signaling pathway for this compound has not been definitively elucidated, a generalized pathway often implicated in the action of such compounds is presented below.

Caption: Generalized signaling pathway for sesquiterpenoid-induced apoptosis.

References

Application Notes and Protocols for the Quantification of Quadrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a sesquiterpene metabolite produced by the fungus Aspergillus terreus that has demonstrated antitumor activity against KB cells in vitro.[1][2] As a compound of interest in drug development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of specific public data on the analytical quantification of this compound, the methodologies presented here are based on established techniques for the analysis of analogous quinone and sesquiterpene compounds.[3][4][5][6] These protocols serve as a strong foundation for the development and validation of specific methods for this compound analysis.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the expected performance characteristics for the quantification of this compound using different analytical techniques, based on data from analogous compounds.

| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Linearity (R²) | >0.998 | >0.995 | >0.999 |

| Accuracy (Recovery) | 85-115% | 80-120% | 90-110% |

| Precision (RSD) | < 15% | < 15% | < 10% |

| Limit of Detection (LOD) | ng/mL range | pg/mL range | fg/mL to pg/mL range |

| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | pg/mL range |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)